molecular formula C7H10FNOS B12354966 6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

Cat. No.: B12354966
M. Wt: 175.23 g/mol
InChI Key: MCHFYGGBBNKERB-UHFFFAOYSA-N
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Description

6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorine atom at the 6th position and a hexahydro-1,2-benzothiazol-3-one core structure. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophenol with a fluorinated ketone under acidic conditions can lead to the formation of the desired benzothiazole derivative. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced products.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted benzothiazoles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one can be compared with other similar compounds, such as:

    Benzothiazole: The parent compound without the fluorine substitution.

    6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one: A similar compound with a chlorine atom instead of fluorine.

    6-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one: A derivative with a methyl group at the 6th position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C7H10FNOS

Molecular Weight

175.23 g/mol

IUPAC Name

6-fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H10FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h4-6H,1-3H2,(H,9,10)

InChI Key

MCHFYGGBBNKERB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1F)SNC2=O

Origin of Product

United States

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